molecular formula C18H22N2O4S2 B4777685 N-[(3-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

N-[(3-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

Cat. No.: B4777685
M. Wt: 394.5 g/mol
InChI Key: JDLCBADYQCYHDH-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene and methoxyphenyl groups, and the final sulfonylation and carboxamidation reactions. Common reagents used in these steps include thiophene-2-sulfonyl chloride, 3-methoxybenzylamine, and piperidine derivatives. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase efficiency and reduce costs. The use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: N-[(3-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide
  • N-[(4-methoxyphenyl)sulfonyl]-D-alanine
  • 2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide

Comparison: Compared to these similar compounds, N-[(3-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide is unique due to its combination of a piperidine ring, a thiophene ring, and a methoxyphenyl group. This unique structure may confer specific properties, such as enhanced stability or bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-24-16-7-2-5-14(11-16)12-19-18(21)15-6-3-9-20(13-15)26(22,23)17-8-4-10-25-17/h2,4-5,7-8,10-11,15H,3,6,9,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLCBADYQCYHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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